molecular formula C7H11F2NO B13665786 (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol

(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol

Cat. No.: B13665786
M. Wt: 163.16 g/mol
InChI Key: DLAQFWSPWLUYBZ-UHFFFAOYSA-N
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Description

(3,3-Difluoro-1-azabicyclo[320]heptan-5-YL)methanol is a bicyclic compound featuring a nitrogen atom and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoro-1-azabicyclo[32One common approach is the enantioselective construction of the bicyclic core, which can be achieved through various methodologies, including the use of chiral catalysts and reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atoms or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce hydrocarbons or alcohols.

Scientific Research Applications

(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the bicyclic structure contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol
  • (3,3-Dichloro-1-azabicyclo[3.2.0]heptan-5-YL)methanol
  • (3,3-Dibromo-1-azabicyclo[3.2.0]heptan-5-YL)methanol

Uniqueness

(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol is unique due to the presence of two fluorine atoms, which enhance its chemical stability and reactivity. The bicyclic structure also provides rigidity, making it a valuable scaffold in drug design and synthesis .

Properties

Molecular Formula

C7H11F2NO

Molecular Weight

163.16 g/mol

IUPAC Name

(3,3-difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol

InChI

InChI=1S/C7H11F2NO/c8-7(9)3-6(5-11)1-2-10(6)4-7/h11H,1-5H2

InChI Key

DLAQFWSPWLUYBZ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C1(CC(C2)(F)F)CO

Origin of Product

United States

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